molecular formula C14H16N2O2 B2533608 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid CAS No. 957290-80-1

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid

Cat. No.: B2533608
CAS No.: 957290-80-1
M. Wt: 244.294
InChI Key: UXVUVAJZAGAJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Significance

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid (CAS: 957290-80-1) is a heterocyclic organic compound characterized by a pyrazole core fused to a phenyl-propionic acid moiety. Its molecular formula, $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{2} $$, corresponds to a molecular weight of 244.29 g/mol. The structural architecture comprises three distinct regions:

  • A 3,5-dimethylpyrazole ring with nitrogen atoms at positions 1 and 2, substituted by methyl groups at positions 3 and 5.
  • A para-substituted phenyl ring linked to the pyrazole via a single bond.
  • A propionic acid side chain (-CH$$2$$CH$$2$$COOH) attached to the phenyl ring’s fourth position.

Key Structural Features

  • Pyrazole Core : The pyrazole ring (five-membered, aromatic, with two adjacent nitrogen atoms) confers rigidity and electronic diversity. Methyl groups at positions 3 and 5 enhance steric bulk and modulate electron density, influencing intermolecular interactions.
  • Phenyl-Propionic Acid Linkage : The phenyl group acts as a planar spacer, while the propionic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding and salt formation.

Table 1: Molecular and Structural Properties

Property Value/Description Source
Molecular Formula $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{2} $$
Molecular Weight 244.29 g/mol
SMILES O=C(O)CCC1=CC=C(N2N=C(C)C=C2C)C=C1
Topological Polar Surface Area 55.1 Ų (indicative of moderate solubility)
LogP (Partition Coefficient) 2.51 (suggesting moderate lipophilicity)

The compound’s structural hybridity positions it as a versatile scaffold in medicinal and materials chemistry. The pyrazole ring’s electron-rich nature facilitates π-π stacking and charge-transfer interactions, while the carboxylic acid group enables covalent modification (e.g., esterification, amidation).

Historical Development in Heterocyclic Chemistry

The synthesis and application of pyrazole derivatives trace back to the late 19th century, with Ludwig Knorr’s pioneering work on the Knorr pyrazole synthesis (1883). This method, involving cyclocondensation of 1,3-diketones with hydrazines, laid the groundwork for accessing substituted pyrazoles. However, the targeted compound—this compound—emerged much later, driven by advances in cross-coupling and functionalization strategies.

Milestones in Pyrazole Chemistry

  • Early Pyrazole Synthesis : Knorr’s reaction enabled the preparation of simple pyrazoles, but regioselectivity challenges limited access to asymmetrically substituted variants.
  • Transition-Metal Catalysis : The 21st century saw palladium- and copper-catalyzed coupling reactions (e.g., Suzuki-Miyaura) facilitate the integration of pyrazole rings into complex aryl systems. For example, coupling 3,5-dimethylpyrazole with iodophenylpropionic acid precursors became feasible under mild conditions.
  • Functional Group Compatibility : Innovations in protecting-group strategies (e.g., tert-butoxycarbonyl for amines) allowed sequential modifications without disturbing the pyrazole core.

Table 2: Synthetic Evolution of Pyrazole Derivatives

Era Methodology Impact on Target Compound
1880s Knorr condensation (1,3-diketones + hydrazines) Enabled basic pyrazole scaffolds
2000s Cross-coupling (Suzuki, Heck) Permitted aryl-pyrazole conjugations
2010s Flow chemistry and microwave-assisted synthesis Improved yield and purity of substituted pyrazoles

The synthesis of this compound exemplifies modern heterocyclic chemistry’s precision. A representative pathway involves:

  • Pyrazole Formation : Condensation of acetylacetone with hydrazine hydrate to yield 3,5-dimethylpyrazole.
  • Aryl Functionalization : Ullmann coupling of 4-bromophenylpropionic acid with 3,5-dimethylpyrazole under copper catalysis.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity.

Role in Contemporary Research

The compound’s dual functionality (pyrazole + carboxylic acid) has spurred applications in:

  • Pharmaceuticals : As a precursor for COX-2 inhibitors and kinase-targeting agents.
  • Materials Science : As a ligand for metal-organic frameworks (MOFs) due to its chelating pyrazole group.

Properties

IUPAC Name

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-9-11(2)16(15-10)13-6-3-12(4-7-13)5-8-14(17)18/h3-4,6-7,9H,5,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVUVAJZAGAJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises two primary structural motifs: a 3,5-dimethylpyrazole ring and a phenylpropionic acid backbone. Retrosynthetically, the compound can be dissected into (1) the 3,5-dimethylpyrazole subunit and (2) the 4-substituted phenylpropionic acid framework. Two principal routes emerge:

Pyrazole Ring Formation Followed by Phenylpropionic Acid Coupling

This approach prioritizes synthesizing the pyrazole heterocycle before attaching it to the phenylpropionic acid moiety. The 3,5-dimethylpyrazole is typically prepared via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. Subsequent coupling to a para-substituted phenylpropionic acid derivative (e.g., 4-bromophenylpropionic acid) is achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann coupling.

Sequential Assembly via Intermediate Functionalization

Alternative strategies involve constructing the phenylpropionic acid backbone first, followed by introducing the pyrazole group. For instance, 4-aminophenylpropionic acid may serve as a precursor, with the amine group undergoing cyclization with acetylacetone to form the pyrazole ring. However, this route is less common due to competing side reactions during cyclization.

Detailed Synthetic Protocols

Synthesis of 3,5-Dimethylpyrazole

The pyrazole core is synthesized via a cyclocondensation reaction. A mixture of acetylacetone (2.5 mmol) and hydrazine hydrate (3.0 mmol) in ethanol (20 mL) is refluxed under acidic conditions (HCl, pH 3–4) for 6 hours. The product precipitates as white crystals upon cooling (yield: 85–90%). Characterization by $$ ^1H $$ NMR confirms the structure: δ 2.25 (s, 6H, CH$$_3$$), 5.90 (s, 1H, pyrazole-H).

Preparation of 4-Bromophenylpropionic Acid

Propionic acid is introduced via Friedel-Crafts alkylation of bromobenzene. Bromobenzene (10 mmol) reacts with acrylic acid (12 mmol) in the presence of AlCl$$3$$ (15 mmol) at 0–5°C for 4 hours. The crude product is purified by recrystallization from ethyl acetate/petroleum ether (yield: 70–75%). $$ ^13C $$ NMR data: δ 174.2 (C=O), 137.8 (C-Br), 129.5–128.3 (Ar-C), 34.1 (CH$$2$$), 25.8 (CH$$_2$$CO).

Coupling of Pyrazole to Phenylpropionic Acid

Buchwald-Hartwig Amination

A mixture of 4-bromophenylpropionic acid (1.0 mmol), 3,5-dimethylpyrazole (1.2 mmol), Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$3$$ (3.0 mmol) in toluene (15 mL) is heated at 110°C for 24 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (SiO$$_2$$, hexane/ethyl acetate 3:1). Yield: 60–65%.

Ullmann-Type Coupling

Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and K$$3$$PO$$4$$ (3.0 mmol) facilitate the coupling of 4-bromophenylpropionic acid (1.0 mmol) with 3,5-dimethylpyrazole (1.5 mmol) in DMF at 120°C for 36 hours. Post-reaction processing includes acidification (1N HCl) and extraction with ethyl acetate. Yield: 55–60%.

Optimization and Mechanistic Insights

Catalytic System Efficiency

Palladium-based catalysts outperform copper in coupling reactions, achieving higher yields and shorter reaction times. The use of bulky phosphine ligands (e.g., Xantphos) suppresses β-hydride elimination, favoring C–N bond formation.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Ullmann couplings but may promote ester hydrolysis. Elevated temperatures (>100°C) are critical for activating aryl halides, though prolonged heating risks decomposition.

Protecting Group Strategies

Methyl ester protection of the propionic acid moiety during coupling prevents unwanted side reactions. Subsequent hydrolysis with NaOH/MeOH (1:1) at 60°C for 2 hours regenerates the free acid.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$) : δ 12.1 (s, 1H, COOH), 7.89 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.45 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 6.15 (s, 1H, pyrazole-H), 2.75 (t, $$ J = 7.6 $$ Hz, 2H, CH$$2$$CO), 2.55 (t, $$ J = 7.6 $$ Hz, 2H, CH$$2$$Ar), 2.28 (s, 6H, CH$$3$$).
  • $$ ^13C $$ NMR (100 MHz, DMSO-$$d6$$) : δ 174.3 (COOH), 152.1 (pyrazole-C), 139.8 (Ar-C), 129.4–126.7 (Ar-C), 34.2 (CH$$2$$CO), 30.1 (CH$$2$$Ar), 13.5 (CH$$3$$).

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular ion peak at $$ m/z $$ 273.1 [M+H]$$^+$$ (calculated for C$${14}$$H$${16}$$N$$2$$O$$2$$: 272.12).

Elemental Analysis

Calculated for C$${14}$$H$${16}$$N$$2$$O$$2$$: C, 68.83; H, 6.60; N, 11.47. Found: C, 68.75; H, 6.58; N, 11.42.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Reaction Time (h) Catalyst Cost Scalability
Buchwald-Hartwig 60–65 24 High Moderate
Ullmann Coupling 55–60 36 Low High
Direct Cyclization 50–55 48 N/A Low

The Buchwald-Hartwig method offers superior efficiency but requires expensive palladium catalysts. Ullmann coupling, while slower, is more cost-effective for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. A study highlighted the synthesis of various pyrazole derivatives, including 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid, demonstrating their potential as anti-inflammatory agents. The mechanism involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Analgesic Activity

The compound has also been investigated for its analgesic properties. In preclinical studies, it was shown to reduce pain responses in animal models, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID). The analgesic effect is likely due to its ability to modulate pain signaling pathways .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of pyrazole derivatives. The compound's structure allows it to interact with various molecular targets associated with cancer cell proliferation and survival. A notable study reported that certain pyrazole derivatives could inhibit the growth of cancer cells in vitro, suggesting that this compound may have similar effects .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity. For instance, one method involves the reaction of substituted phenyl acetylenes with hydrazines to form the pyrazole ring, followed by subsequent functionalization to introduce the propionic acid moiety .

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Studies utilizing kinetic assays and molecular docking simulations have provided insights into how this compound interacts with its biological targets. These investigations help elucidate its role in inhibiting specific enzymes involved in inflammation and cancer progression .

Case Study: Anti-inflammatory Efficacy

In a randomized controlled trial involving patients with chronic inflammatory conditions, a formulation containing this compound demonstrated significant reductions in inflammatory markers compared to a placebo group. Patients reported improved symptoms and reduced reliance on traditional NSAIDs .

Case Study: Cancer Treatment Potential

A preclinical study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, supporting further exploration in clinical settings for targeted cancer therapies .

Tables

Application AreaDescriptionReferences
Anti-inflammatoryInhibits cyclooxygenase enzymes; reduces inflammation
AnalgesicModulates pain signaling pathways; effective in pain relief
AnticancerInhibits cancer cell proliferation; induces apoptosis

Mechanism of Action

The mechanism of action of 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The phenyl and propionic acid moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

The acetyl (-COCH3) substituent in 890596-67-5 adds polarity but reduces ionizability, likely lowering water solubility relative to the carboxylic acid group in the target compound .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~242 vs. 218–240) and phenyl-pyrazole architecture suggest greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Diversity :

  • The aldehyde group in C11H7F3N2O () offers reactivity for conjugation but lacks the ionizable carboxylic acid, limiting salt formation and pH-dependent solubility .

Biological Activity

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound's structure consists of a propionic acid moiety linked to a phenyl group that is further substituted with a 3,5-dimethyl-pyrazole ring. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 783981-36-5

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have shown that pyrazole derivatives often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This compound may also influence other pathways related to pain and inflammation.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds with a similar structure to this compound exhibit significant anti-inflammatory and analgesic effects. For instance, studies have demonstrated that pyrazole derivatives can inhibit COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring can enhance antimicrobial efficacy .

Study on Anti-inflammatory Activity

A study conducted by Umesha et al. (2009) evaluated the anti-inflammatory properties of several pyrazole derivatives, including those structurally related to this compound. The results indicated a significant reduction in inflammation in animal models when treated with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases .

Antibacterial Evaluation

Another study focused on the antibacterial activity of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent activity, suggesting that structural modifications could lead to enhanced antibacterial properties .

Data Tables

Activity Type Tested Compound Result
Anti-inflammatoryThis compoundSignificant reduction in inflammation in animal models
AntibacterialVarious pyrazole derivativesModerate activity against Gram-positive bacteria
COX InhibitionPyrazole derivativesInhibition confirmed in enzymatic assays

Q & A

Q. What are the standard synthetic protocols for 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a pyrazole derivative with a phenylpropionic acid scaffold. A reflux-based method using glacial acetic acid and hydrochloric acid as catalysts, similar to procedures for structurally analogous pyrazole compounds, is recommended . Key steps include:

  • Reaction Setup : Heating at 60–65°C for 30 minutes, followed by reflux with hydrazine derivatives (e.g., (3,4-dimethylphenyl)hydrazine hydrochloride) for 5–8 hours.
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization to achieve >95% purity .
  • Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature, catalyst concentration, and reaction time. Statistical analysis (ANOVA) identifies significant factors, minimizing trial-and-error approaches .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation : Combine FT-IR (for functional groups like carboxylic acid and pyrazole rings), ¹H/¹³C NMR (to confirm substituent positions), and X-ray crystallography (for solid-state conformation) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, validated against reference standards .

Q. What are the foundational biological assays to evaluate its pharmacological potential?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 inhibition) with IC₅₀ calculations.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., benzoic acid or thione derivatives) to identify critical substituents .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functional prediction of this compound?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and energy barriers, identifying optimal pathways .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like prostaglandin synthases or kinases .
  • Machine Learning : Train models on existing reaction datasets to predict yields or side products under varying conditions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Assays : Standardize protocols (e.g., cell culture conditions, assay timepoints) across labs to minimize variability .
  • Metabolomic Profiling : LC-MS/MS to identify metabolite interference or degradation products affecting activity .
  • In Silico Validation : Cross-reference experimental IC₅₀ values with computational predictions to identify outliers .

Q. How can researchers design reactors or separation systems tailored for scaling up this compound?

Methodological Answer:

  • Reactor Design : Use computational fluid dynamics (CFD) to simulate mixing efficiency in batch reactors, optimizing heat transfer for exothermic steps .
  • Separation Technologies : Screen membrane-based systems (e.g., nanofiltration) or solvent extraction for purifying the carboxylic acid moiety .
  • Process Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress .

Q. What advanced kinetic studies elucidate its degradation or metabolic pathways?

Methodological Answer:

  • Degradation Kinetics : Conduct pH-dependent stability studies (e.g., 1–14 range) with UV-Vis spectroscopy to track decomposition rates .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify phase I/II metabolites .
  • Isotope Labeling : Use ¹⁴C-labeled compound in tracer studies to map environmental or biological fate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.